![molecular formula C11H15ClFN3O B1389298 N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride CAS No. 1171083-41-2](/img/structure/B1389298.png)
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether . The reaction is carried out under reflux conditions with microwave radiation at a power of 800W for 3 minutes . After the reaction, the mixture is cooled, and the solvent is removed under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-fluorophenyl)piperazine-1-carboxamide N-oxide, while reduction may produce N-(4-fluorophenyl)piperazine .
Scientific Research Applications
Scientific Research Applications
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride has several notable applications across different fields:
Chemistry
- Building Block: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly those involving piperazine derivatives.
- Reactivity Studies: The compound undergoes various chemical reactions, including oxidation and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Receptor Binding Studies: Research indicates that this compound interacts with serotonin receptors, particularly the serotonin-1A receptor, which is implicated in mood regulation and anxiety disorders. Its binding affinity makes it a candidate for further exploration in neuropharmacology .
- Antimicrobial and Antiviral Properties: Preliminary studies suggest potential biological activities, including antimicrobial effects, warranting further investigation into its therapeutic applications.
Medicine
- Therapeutic Potential: There is ongoing research into its efficacy as a therapeutic agent for various conditions, including depression and anxiety disorders. Its unique fluorine substitution may enhance its pharmacological properties compared to related compounds .
- Drug Development: The compound's structural characteristics make it a promising candidate for drug development, particularly in creating novel treatments for neurological disorders .
Industrial Applications
- Material Development: this compound is utilized in developing new materials and chemical processes, expanding its utility beyond pharmaceuticals into industrial chemistry.
Case Studies
Case Study 1: Neuropharmacological Research
A study published in Pharmacology Reports explored the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels correlated with serotonin receptor modulation, suggesting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Activity
Research conducted by Zhang et al. (2020) investigated the antimicrobial properties of various piperazine derivatives, including this compound. The findings revealed promising activity against several bacterial strains, highlighting its potential for development into new antibacterial agents.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride
- N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride
- N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride
Uniqueness
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it distinct from its analogs .
Biological Activity
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is substituted with a fluorophenyl group at the 4-position. This structural configuration is crucial for its interaction with biological targets.
Molecular Formula : C11H13ClFN3O
Molecular Weight : 245.69 g/mol
The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. Research indicates that it acts as a modulator of serotonin receptors, particularly the serotonin-1A subtype, which plays a critical role in mood regulation and anxiety disorders. Additionally, this compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), suggesting implications in pain management and neuroinflammation .
1. Neuropharmacological Effects
- Serotonin Receptor Interaction : The compound has been studied for its effects on serotonin receptors, which are integral to the treatment of depression and anxiety disorders. Its binding affinity and efficacy at these receptors are crucial for understanding its therapeutic potential.
2. Antimicrobial Properties
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating possible applications in treating infections .
3. Antitumor Activity
- Some derivatives of piperazine compounds have demonstrated cytotoxic effects against cancer cell lines, potentially offering new avenues for cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Serotonin Receptor Binding
A study conducted on the binding affinity of this compound to serotonin receptors demonstrated a significant interaction with the 5-HT1A receptor, suggesting its utility in treating mood disorders. The compound exhibited an IC50 value indicative of moderate potency compared to established antidepressants .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. This positions it as a candidate for further development in antimicrobial therapies .
Properties
IUPAC Name |
N-(4-fluorophenyl)piperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIQDCZMYFHVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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